1-Dodecylsulfanylcarboximidoyl-4-methylpiperidine hydrobromide
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Overview
Description
1-Dodecylsulfanylcarboximidoyl-4-methylpiperidine hydrobromide is a chemical compound with the molecular formula C19H38N2S.BrH and a molecular weight of 407.5 g/mol . It is known for its unique structure, which includes a piperidine ring substituted with a dodecylsulfanylcarboximidoyl group and a methyl group, and is typically available in a hydrobromide salt form .
Preparation Methods
The synthesis of 1-Dodecylsulfanylcarboximidoyl-4-methylpiperidine hydrobromide involves several steps. The primary synthetic route includes the reaction of 4-methylpiperidine with dodecyl isothiocyanate to form the intermediate dodecyl 4-methyl-1-piperidinecarbimidothioate. This intermediate is then reacted with hydrobromic acid to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions .
Chemical Reactions Analysis
1-Dodecylsulfanylcarboximidoyl-4-methylpiperidine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols.
Scientific Research Applications
1-Dodecylsulfanylcarboximidoyl-4-methylpiperidine hydrobromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its piperidine structure.
Industry: It is used in the development of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 1-Dodecylsulfanylcarboximidoyl-4-methylpiperidine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The dodecylsulfanyl group can interact with lipid membranes, affecting their fluidity and permeability .
Comparison with Similar Compounds
1-Dodecylsulfanylcarboximidoyl-4-methylpiperidine hydrobromide can be compared with similar compounds such as:
1-Dodecylsulfanylcarboximidoyl-4-ethylpiperidine hydrobromide: Similar structure but with an ethyl group instead of a methyl group.
1-Dodecylsulfanylcarboximidoyl-4-phenylpiperidine hydrobromide: Contains a phenyl group, which may confer different biological activities.
1-Dodecylsulfanylcarboximidoyl-4-isopropylpiperidine hydrobromide: Features an isopropyl group, potentially affecting its chemical reactivity and solubility.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Biological Activity
1-Dodecylsulfanylcarboximidoyl-4-methylpiperidine hydrobromide is a compound that has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound features a dodecyl sulfanyl group attached to a carboximidoyl moiety and a 4-methylpiperidine structure. Its molecular formula is C16H30BrN2S, with a molecular weight of approximately 364.4 g/mol. The presence of the dodecyl group suggests potential amphiphilic properties, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that piperidine derivatives can exhibit antimicrobial properties. A study analyzing various piperidine compounds found that certain derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. It is hypothesized that the hydrophobic nature of the dodecyl group enhances the interaction with bacterial membranes, leading to increased permeability and cell lysis.
Table 1: Antimicrobial Activity of Piperidine Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Properties
In vitro studies have suggested that compounds containing piperidine structures can modulate inflammatory responses. For example, derivatives have been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages. The mechanism may involve the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.
Case Study: Inhibition of Cytokine Production
A study investigating the effects of piperidine derivatives on RAW 264.7 macrophages demonstrated that treatment with these compounds significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in response to lipopolysaccharide (LPS) stimulation.
Toxicity and Safety Profile
The safety profile of this compound remains under investigation. However, related piperidine compounds have been associated with skin irritation and respiratory issues upon inhalation. Further toxicological assessments are necessary to establish a comprehensive safety profile for this compound.
Properties
IUPAC Name |
dodecyl 4-methylpiperidine-1-carboximidothioate;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N2S.BrH/c1-3-4-5-6-7-8-9-10-11-12-17-22-19(20)21-15-13-18(2)14-16-21;/h18,20H,3-17H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYOXXDUBFURPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=N)N1CCC(CC1)C.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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